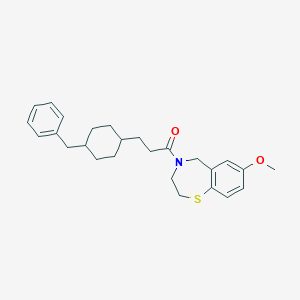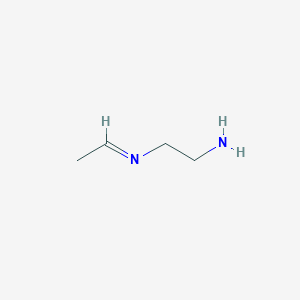
2-(Ethylideneamino)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylideneamino)ethanamine, commonly known as Ethylideneamine, is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a strong odor that is commonly used in scientific research applications. Ethylideneamine has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.
Mechanism Of Action
The mechanism of action of Ethylideneamine is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic compounds. It has been shown to react with aldehydes, ketones, and other electrophilic compounds.
Biochemical And Physiological Effects
Ethylideneamine has been studied for its various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial infections. It has also been studied for its potential use as a cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethylideneamine is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, water treatment, and corrosion inhibition. However, one of the limitations of Ethylideneamine is its strong odor, which can be unpleasant to work with in the laboratory.
Future Directions
There are several future directions for the study of Ethylideneamine. One potential area of research is the development of new synthetic methods for Ethylideneamine. Another area of research is the study of its potential use as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of Ethylideneamine and its potential use as a cancer therapy.
Conclusion:
In conclusion, Ethylideneamine is a versatile organic compound that has been extensively studied for its various scientific research applications. It has been shown to have antimicrobial properties, potential use as a cancer therapy, and potential use as a chelating agent for the removal of heavy metals from contaminated water. While there are some limitations to working with Ethylideneamine in the laboratory, its versatility and potential for scientific research make it an important compound to study.
Synthesis Methods
Ethylideneamine can be synthesized through the reaction of ethylenediamine with acetaldehyde. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a strong odor.
Scientific Research Applications
Ethylideneamine has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. Ethylideneamine has been studied for its potential use as a chelating agent, which can be used to remove heavy metals from contaminated water. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
properties
CAS RN |
144697-33-6 |
|---|---|
Product Name |
2-(Ethylideneamino)ethanamine |
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
2-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |
InChI Key |
HRHJLRPSINDGJF-UHFFFAOYSA-N |
SMILES |
CC=NCCN |
Canonical SMILES |
CC=NCCN |
synonyms |
N-ETHYLIDENEETHYLENEDIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
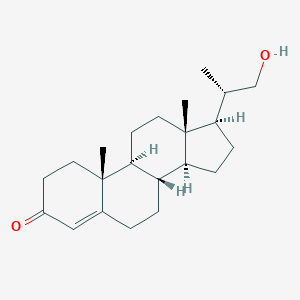
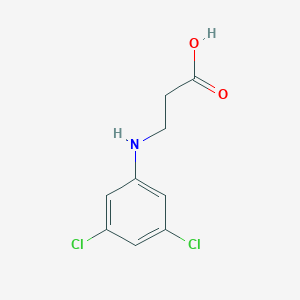
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
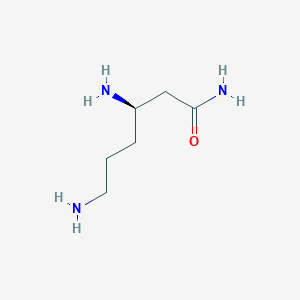
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
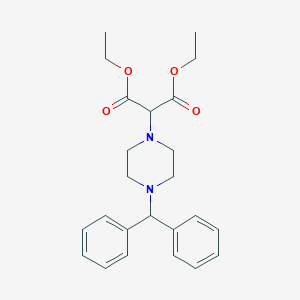
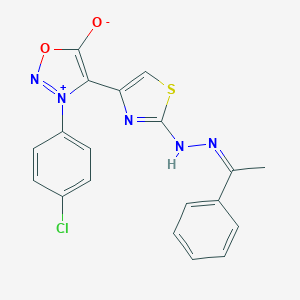
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
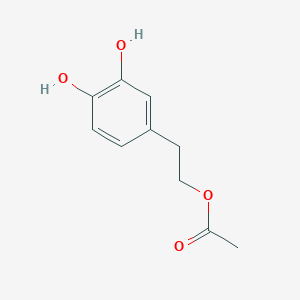
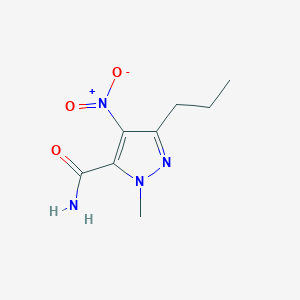
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
